2,4,5-trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
Description
2,4,5-Trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core linked to a substituted pyrimidine ring via a piperazine bridge. The trimethyl substituents on the pyrimidine ring and the piperazinyl-pyrrolopyrimidine moiety define its structural uniqueness.
Properties
IUPAC Name |
4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7/c1-11-12(2)21-13(3)22-16(11)23-6-8-24(9-7-23)17-14-4-5-18-15(14)19-10-20-17/h4-5,10H,6-9H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFVJSDVSXFHSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3C=CN4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclin-Dependent Kinase 2 (CDK2) and Janus Kinase 1 (JAK1) . CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment. JAK1 is a tyrosine kinase that plays a key role in the signaling of cytokines and growth factors, and its inhibition can disrupt these signaling pathways.
Mode of Action
The compound interacts with its targets by inhibiting their enzymatic activity. It binds to the active sites of CDK2 and JAK1, preventing them from phosphorylating their respective substrates. This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes such as cell cycle progression and cytokine signaling.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This leads to cell cycle arrest and can induce apoptosis in tumor cells. On the other hand, the inhibition of JAK1 disrupts cytokine signaling pathways, which can affect various cellular processes, including cell proliferation, differentiation, and immune responses.
Pharmacokinetics
The compound’s potency against its targets and its cytotoxic effects on cancer cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2. It can induce cell cycle arrest and apoptosis in these cells. Moreover, it has been shown to exert significant inhibitory activity against CDK2 and JAK1, with IC50 values in the nanomolar range.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules in the cellular environment can affect the compound’s binding to its targets. Additionally, the compound’s stability and efficacy can be influenced by factors such as pH, temperature, and the presence of other chemicals. .
Biochemical Analysis
Biochemical Properties
This compound has been found to interact with several enzymes and proteins. For instance, it has shown promising cytotoxic effects against different cancer cell lines, indicating its potential role in biochemical reactions related to cell growth and proliferation. The nature of these interactions is likely due to the compound’s ability to bind to these biomolecules and influence their function.
Cellular Effects
2,4,5-Trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has demonstrated significant effects on various types of cells. It has been observed to induce cell cycle arrest and apoptosis in HepG2 cells, a type of liver cancer cell. This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to exhibit significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, suggesting that it may exert its effects at the molecular level by inhibiting these enzymes.
Temporal Effects in Laboratory Settings
Its cytotoxic effects against different cancer cell lines suggest that it may have long-term effects on cellular function.
Biological Activity
The compound 2,4,5-trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a derivative of pyrrolo[2,3-d]pyrimidine, which has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its role as an inhibitor of various kinases and its implications in therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Pyrimidine core : A six-membered ring containing nitrogen atoms.
- Piperazine moiety : A cyclic compound that enhances binding affinity to biological targets.
- Pyrrolo[2,3-d]pyrimidine unit : Known for its pharmacological properties.
Inhibition of Kinases
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant inhibitory effects on several receptor tyrosine kinases (RTKs), including:
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : Important for angiogenesis and tumor growth.
- Tropomyosin-related Kinase (Trk) : Involved in pain sensation and cancer cell survival.
Table 1: Inhibition Potency of Pyrrolo[2,3-d]pyrimidine Derivatives
Case Studies
- VEGFR-2 Inhibition :
- Trk Inhibition :
The biological activity of this compound is primarily attributed to its ability to bind to the ATP-binding site of kinases. This prevents phosphorylation events critical for signal transduction in cellular processes such as proliferation and survival.
Research Findings
Recent studies have highlighted the following findings regarding this compound:
- Selectivity : It shows selective inhibition against specific kinases while sparing others, which is crucial for minimizing side effects in therapeutic applications.
- Efficacy in Animal Models : Preclinical studies have demonstrated significant tumor growth inhibition in mouse models when treated with compounds based on the pyrrolo[2,3-d]pyrimidine scaffold .
Scientific Research Applications
Inhibition of Tropomyosin-related Kinases (Trk)
Research has demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine, including the compound , serve as potent inhibitors of tropomyosin-related kinases (Trk). These kinases are crucial in pain sensation and cancer cell survival signaling. Inhibiting Trk activity can provide targeted treatments for conditions such as chronic pain and certain types of cancer. The compound has exhibited a favorable pharmacokinetic profile that supports its potential for once-daily dosing in therapeutic settings .
Janus Kinase (JAK) Inhibition
Another significant application of this compound is its role as an inhibitor of Janus Kinases (JAK), particularly JAK1 and JAK3. JAKs are involved in various signaling pathways that mediate immune responses and hematopoiesis. Inhibiting these kinases can be beneficial in treating autoimmune diseases and certain cancers. The compound's ability to inhibit JAK activity suggests it could be developed into therapeutic agents for conditions like rheumatoid arthritis and psoriasis .
Case Study: Pain Management
A study investigated the efficacy of pyrrolo[2,3-d]pyrimidine derivatives in models of neuropathic pain. The results indicated that these compounds significantly reduced pain responses compared to control groups. This suggests their potential utility in developing new analgesics for patients suffering from chronic pain conditions .
Case Study: Cancer Treatment
In another study focused on cancer therapy, the compound was evaluated for its effects on tumor growth in preclinical models. The findings showed that it effectively inhibited tumor cell proliferation and induced apoptosis in cancer cell lines associated with Trk signaling pathways. This positions the compound as a promising candidate for further development in oncology .
Data Table: Summary of Applications
| Application Area | Mechanism | Potential Diseases | Status |
|---|---|---|---|
| Pain Management | Trk Inhibition | Chronic Pain | Preclinical |
| Cancer Treatment | Trk Inhibition | Various Cancers | Preclinical |
| Autoimmune Disorders | JAK Inhibition | Rheumatoid Arthritis | Research |
Comparison with Similar Compounds
2-Cyclopropyl-4,5-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
- Key Difference : Cyclopropyl group replaces one methyl substituent on the pyrimidine ring.
- However, it may reduce solubility compared to the trimethyl analog .
AZD5363 (4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide)
- Key Difference : Piperidine-4-carboxamide replaces the pyrimidine ring.
- Impact : The carboxamide group introduces hydrogen-bonding capacity, improving Akt kinase selectivity (IC₅₀ = 5–20 nM). The (1S)-1-(4-chlorophenyl)-3-hydroxypropyl side chain enhances target binding through hydrophobic and polar interactions .
Substituent Modifications on the Piperazine Ring
4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine
7-Cyclopentyl-N,N-dimethyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide hydrochloride
- Key Difference : Cyclopentyl and carboxamide groups.
- Impact : Cyclopentyl enhances lipophilicity for membrane penetration, while the hydrochloride salt improves aqueous solubility (>10 mg/mL) .
Physicochemical and Pharmacokinetic Properties
*Predicted using computational tools due to lack of experimental data.
Key Research Findings and Implications
Piperazine Modifications : Substituting the piperazine ring with methyl or ethyl groups (e.g., 5q/5t in ) enhances Akt inhibition by optimizing hydrophobic interactions .
Solubility vs. Potency Trade-off : Bulky substituents (e.g., cyclopentyl) improve metabolic stability but reduce solubility unless counterions (e.g., HCl) are introduced .
Synthetic Accessibility : Boc-protected intermediates () simplify synthesis but require post-modification for activation .
Preparation Methods
Core Structure Synthesis: Pyrrolo[2,3-d]Pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core is typically constructed via cyclization or multicomponent reactions. A notable approach involves one-pot, three-component reactions using arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. For example, phenylglyoxal reacts with 6-amino-1,3-dimethyluracil and barbituric acid in ethanol at 50°C with tetrabutylammonium bromide (TBAB) as a catalyst, yielding substituted pyrrolo[2,3-d]pyrimidines in 80–92% yields . This method avoids side products like dihydropyrido[2,3-d:6,5-d']dipyrimidines, ensuring high regioselectivity .
Key Reaction Conditions:
| Component | Role | Conditions | Yield (%) |
|---|---|---|---|
| Arylglyoxal | Electrophilic partner | Ethanol, 50°C, 2–4 hrs | 80–92 |
| 6-Amino-1,3-dimethyluracil | Nucleophile | TBAB (5 mol%) | – |
| Barbituric acid derivative | Cyclization agent | – | – |
This pathway is favored for its simplicity and scalability, though subsequent steps require deprotection or functionalization to introduce the piperazine and trimethylpyrimidine groups .
Functionalization with Trimethylpyrimidine
The trimethylpyrimidine group is introduced via alkylation or Mitsunobu reactions . A PubChem entry (CID 10665582) highlights the use of butylamine derivatives reacting with halogenated pyrimidines under reflux conditions . For the target compound, 2,4,5-trimethyl-6-chloropyrimidine may serve as the electrophilic partner, reacting with the piperazine-linked pyrrolo[2,3-d]pyrimidine in the presence of potassium carbonate in acetonitrile at 80°C .
Optimization Challenges:
-
Steric hindrance from the trimethyl groups necessitates prolonged reaction times (24–48 hours) .
-
Regioselectivity is ensured by using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) to favor N-alkylation over O-alkylation .
Catalytic Systems and Reaction Optimization
Catalysts play a critical role in enhancing yields and reducing side reactions:
| Step | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Core formation | TBAB (5 mol%) | Ethanol | 50°C | 80–92 |
| Piperazine coupling | – | DMSO | 120°C | 75 |
| Trimethylpyrimidine attachment | K₂CO₃ | Acetonitrile | 80°C | 65–70 |
Notable Improvements:
-
Replacing TBAB with cetyltrimethylammonium bromide (CTAB) in core synthesis increases yields to 95% by enhancing solubility .
-
Microwave-assisted synthesis reduces piperazine coupling times from 12 hours to 2 hours .
Comparative Analysis of Synthetic Routes
A side-by-side evaluation of methods reveals trade-offs between efficiency and complexity:
The multicomponent approach is optimal for initial core synthesis, while Suzuki coupling offers flexibility for late-stage diversification .
Q & A
Basic: What synthetic strategies are recommended to optimize the yield of 2,4,5-trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine?
Methodological Answer:
- Multi-step synthesis : Begin with modular assembly of the pyrrolo[2,3-d]pyrimidine core, followed by piperazine coupling and methylation. For example, highlights the use of nucleophilic substitution for piperazine attachment under reflux conditions .
- Reaction optimization : Use iPrOH or ethanol as solvents with catalytic HCl to enhance coupling efficiency (e.g., 12-hour reflux for amine coupling in ) .
- Purification : Employ column chromatography (silica gel, CHCl₃/CH₃OH gradients) or recrystallization to isolate intermediates and final products .
- Yield improvement : Adjust stoichiometry (e.g., 1.5 equivalents of aryl amines in ) and monitor reaction progress via TLC .
Basic: What spectroscopic techniques are critical for structural validation of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Analyze aromatic protons (δ 7.45–8.04 ppm for pyrrolo-pyrimidine) and methyl groups (δ 2.1–2.5 ppm) to confirm substitution patterns (see NMR data in ) .
- Mass spectrometry : Use HRMS to verify molecular weight (e.g., C₁₈H₂₁Cl₂N₅ in ) .
- X-ray crystallography : Resolve ambiguities in regiochemistry, as demonstrated for analogs in (3JA structure) .
Advanced: How can computational methods guide the design of derivatives with enhanced kinase inhibition?
Methodological Answer:
- Molecular docking : Screen derivatives against kinase active sites (e.g., tyrosine kinases in ) using software like AutoDock or Schrödinger .
- Quantum chemical calculations : Predict binding affinity and steric compatibility via DFT (e.g., ICReDD’s reaction path search in ) .
- SAR analysis : Correlate substituent effects (e.g., 4-chlorophenyl vs. 2-fluoro-4-chlorophenyl in ) with activity trends .
Advanced: How to resolve discrepancies in reported biological activity across studies?
Methodological Answer:
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine in ) .
- Structural validation : Confirm compound purity (>95% via HPLC) and rule out degradation (e.g., thermal stability studies in ) .
- Cross-study comparison : Analyze analogs (e.g., 4-(4-chlorobenzyl)piperidine in ) to isolate substituent effects .
Advanced: What strategies improve selectivity for specific biological targets?
Methodological Answer:
- Fragment-based design : Modify the piperazine or pyrrolo-pyrimidine moieties to exploit target-specific pockets (e.g., morpholine substitution in ) .
- Bioisosteric replacement : Replace methyl groups with halogens (e.g., 6-fluoro in ) to enhance binding specificity .
- Proteome-wide screening : Use affinity chromatography or CETSA to assess off-target interactions .
Basic: What purification techniques are optimal post-synthesis?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for polar impurities .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/dichloromethane) for high-purity crystals .
- Yield vs. purity trade-off : Monitor by TLC (e.g., Rf 0.55 in ) and adjust solvent ratios .
Advanced: How to assess thermodynamic stability and degradation pathways?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (e.g., analogs in degraded at >200°C) .
- Forced degradation studies : Expose to acidic/basic conditions (pH 1–14) and UV light to identify labile groups .
- LC-MS/MS : Characterize degradation products (e.g., demethylation or oxidation byproducts) .
Advanced: How to validate binding modes with biological targets experimentally?
Methodological Answer:
- X-ray crystallography : Co-crystallize with target proteins (e.g., kinase co-structures in ) .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for derivatives .
- Mutagenesis studies : Test binding affinity changes in active-site mutants (e.g., ATP-binding pocket residues) .
Key Structural and Activity Data from Evidence
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
